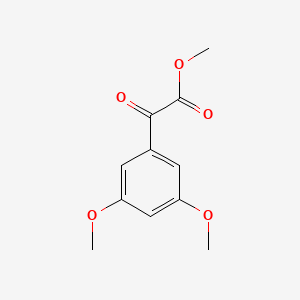![molecular formula C24H27N5O2S B2639505 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-38-6](/img/structure/B2639505.png)
5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H27N5O2S and its molecular weight is 449.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
Compounds containing the piperazine moiety, such as “5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol”, are often associated with neurotransmitter systems. They may act as antagonists or agonists at various receptor sites .
Mode of action
The interaction of these compounds with their targets often results in changes in neuronal signaling. For instance, if the compound acts as an antagonist at a particular receptor, it would prevent the natural ligand from binding, thereby inhibiting the signal transduction .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets dopaminergic or serotonergic receptors, it could affect pathways related to mood regulation, sleep, and appetite .
Pharmacokinetics
The ADME properties of such compounds would depend on their chemical structure. Factors like the presence of polar groups, the size and shape of the molecule, and its lipophilicity can influence its absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound acts on neurotransmitter systems, it could potentially alter neuronal signaling and subsequently influence behavior .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
The compound 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol has been shown to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which play crucial roles in neurotransmission . The compound exhibits inhibitory effects on these enzymes, potentially increasing acetylcholine levels .
Cellular Effects
In cellular contexts, this compound may influence various cellular processes. Its interactions with AChE and BChE could impact cell signaling pathways and gene expression related to cholinergic transmission
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules such as AChE and BChE . It acts as an inhibitor for these enzymes, potentially leading to changes in gene expression and neurotransmitter levels .
Properties
IUPAC Name |
5-[[4-(4-methoxyphenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-16-4-6-18(7-5-16)21(22-23(30)29-24(32-22)25-17(2)26-29)28-14-12-27(13-15-28)19-8-10-20(31-3)11-9-19/h4-11,21,30H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRWXJBSQSCZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2639422.png)
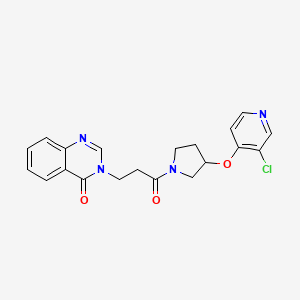
![6-(Methanesulfonylmethyl)-1-oxaspiro[2.5]octane](/img/structure/B2639424.png)
![4-(tert-butyl)phenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ether](/img/structure/B2639425.png)
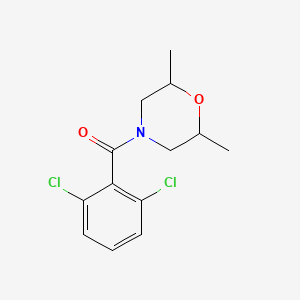
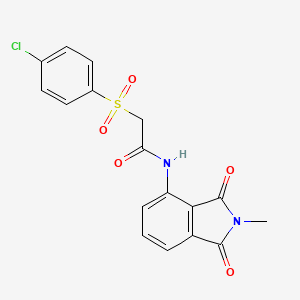
![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2639431.png)
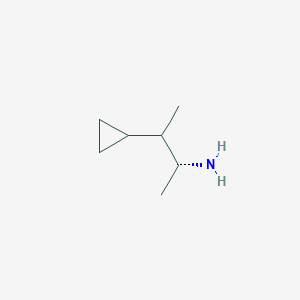
![2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine dihydrochloride](/img/structure/B2639436.png)
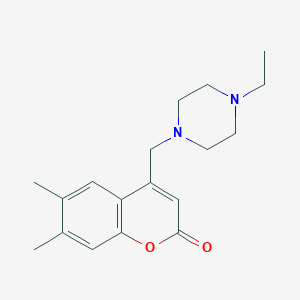
![2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B2639440.png)
![1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2639442.png)
![3-(dimethylamino)-N-[(methylcarbamoyl)methyl]propanamide](/img/structure/B2639443.png)
